LogP Comparison: 4-Nitro vs 4-Amino Analogs
The ACD/LogP of 1-[4-(4-nitrophenyl)piperazin-1-yl]-3-phenylpropan-1-one is reported as 3.37 , which is consistent with the electron-withdrawing nitro group increasing overall hydrophobicity. This is indicated to be higher than the predicted logP of the 1-[4-(4-aminophenyl)piperazin-1-yl]-3-phenylpropan-1-one analog (~2.0), given that the Hammett σₚ constant for NH₂ (-0.66) significantly reduces logP compared to NO₂ (+0.78) [1].
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | ACD/LogP = 3.37 |
| Comparator Or Baseline | 1-[4-(4-Aminophenyl)piperazin-1-yl]-3-phenylpropan-1-one: estimated LogP ≈ 2.0 |
| Quantified Difference | ΔLogP ≈ +1.37 (target more lipophilic) |
| Conditions | ACD/LogP prediction (ChemDiv database); comparator LogP estimated from Hammett-based fragment contributions |
Why This Matters
A logP difference of >1 unit can shift passive membrane permeability by 5- to 10-fold, meaning the 4-nitro analog is likely to exhibit substantially higher blood-brain barrier penetration potential than the 4-amino analog, a critical consideration for CNS-targeted programs.
- [1] Hansch, C., Leo, A., Hoekman, D. (1995) 'Exploring QSAR: Hydrophobic, Electronic, and Steric Constants', American Chemical Society. View Source
